2-(4-(Hydroxymethyl)naphthalen-1-yl)acetonitrile
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Overview
Description
2-(4-(Hydroxymethyl)naphthalen-1-yl)acetonitrile is an organic compound with the molecular formula C13H11NO. It is a derivative of naphthalene, characterized by the presence of a hydroxymethyl group and an acetonitrile group attached to the naphthalene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Hydroxymethyl)naphthalen-1-yl)acetonitrile typically involves the reaction of naphthalene derivatives with appropriate reagents. One common method includes the reaction of 4-(hydroxymethyl)naphthalene with acetonitrile under specific conditions to yield the desired product . The reaction conditions often involve the use of catalysts and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification and crystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(4-(Hydroxymethyl)naphthalen-1-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include aldehydes, carboxylic acids, primary amines, and substituted naphthalene derivatives, depending on the type of reaction and reagents used .
Scientific Research Applications
2-(4-(Hydroxymethyl)naphthalen-1-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-(Hydroxymethyl)naphthalen-1-yl)acetonitrile involves its interaction with molecular targets and pathways within biological systems. The hydroxymethyl and nitrile groups play crucial roles in its reactivity and interactions. The compound may act as a precursor to active metabolites or intermediates that exert specific effects on biological pathways .
Comparison with Similar Compounds
Similar Compounds
2-(Naphthalen-1-yl)acetonitrile: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
4-(Hydroxymethyl)naphthalene: Lacks the acetonitrile group, limiting its applications in reactions involving nitriles.
Uniqueness
2-(4-(Hydroxymethyl)naphthalen-1-yl)acetonitrile is unique due to the presence of both hydroxymethyl and acetonitrile groups, which confer distinct reactivity and versatility in chemical synthesis and applications .
Properties
Molecular Formula |
C13H11NO |
---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
2-[4-(hydroxymethyl)naphthalen-1-yl]acetonitrile |
InChI |
InChI=1S/C13H11NO/c14-8-7-10-5-6-11(9-15)13-4-2-1-3-12(10)13/h1-6,15H,7,9H2 |
InChI Key |
DIMVEEUSBTYBIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=CC=C(C2=C1)CC#N)CO |
Origin of Product |
United States |
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